N-benzyl-4-[(4-chlorophenyl)sulfonyl]-N-methyl-2-(methylsulfonyl)-1,3-thiazol-5-amine
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Overview
Description
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a thiazole ring, benzyl group, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with methanesulfonyl chloride and a thiazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The benzyl and thiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-chlorobenzenesulfonamide
- N-Benzyl-4-chlorobenzenesulfonohydrazide
- N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine
Uniqueness
N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H17ClN2O4S3 |
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Molecular Weight |
457.0 g/mol |
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-N-methyl-2-methylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-21(12-13-6-4-3-5-7-13)17-16(20-18(26-17)27(2,22)23)28(24,25)15-10-8-14(19)9-11-15/h3-11H,12H2,1-2H3 |
InChI Key |
UIUYPMKZFJKQLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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